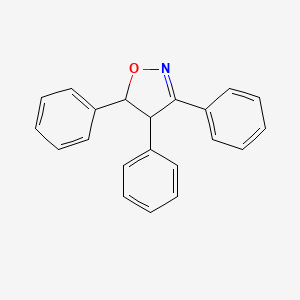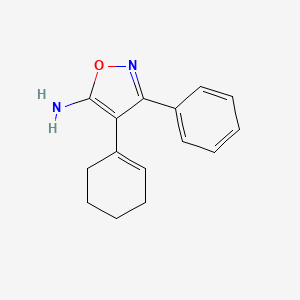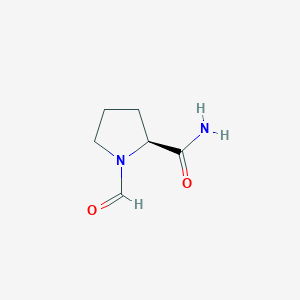
3,4,5-Triphenyl-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Triphenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of three phenyl groups attached to the isoxazole ring, making it a trisubstituted derivative. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
The synthesis of 3,4,5-Triphenyl-4,5-dihydroisoxazole can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can then be oxidized to form the desired compound . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions .
Análisis De Reacciones Químicas
3,4,5-Triphenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding oximes or reduced to yield amines. Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4,5-Triphenyl-4,5-dihydroisoxazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Additionally, it is used in the development of new drugs and as a tool for studying various biochemical pathways .
Mecanismo De Acción
The mechanism of action of 3,4,5-Triphenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as p38 MAP kinase, which plays a role in inflammatory responses. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its therapeutic effects .
Comparación Con Compuestos Similares
3,4,5-Triphenyl-4,5-dihydroisoxazole can be compared to other similar compounds, such as 3,4,5-triphenyl-1,2,4-triazole and 3,4,5-triphenyl-4,5-dihydro-1,2-oxazole. While these compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
14659-67-7 |
|---|---|
Fórmula molecular |
C21H17NO |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3,4,5-triphenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C21H17NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15,19,21H |
Clave InChI |
DBJTVZXFRHLTLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)

![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)


![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)


![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)
![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)
